(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
CAS No.:
Cat. No.: VC15905154
Molecular Formula: C12H17F2NO4
Molecular Weight: 277.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17F2NO4 |
|---|---|
| Molecular Weight | 277.26 g/mol |
| IUPAC Name | (3S,6R)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
| Standard InChI | InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11+/m1/s1 |
| Standard InChI Key | OXXSWURHJYLTIL-HQJQHLMTSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@]2(C[C@@H]1C(=O)O)CC2(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of (3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is C₁₂H₁₇F₂NO₄, with a molecular weight of 277.26 g/mol . The spiro[2.4]heptane core consists of a five-membered azetidine ring fused to a three-membered cyclopropane ring, creating a rigid bicyclic system. The stereochemistry at positions 3 (S) and 6 (R) is critical for its biological activity and synthetic utility, as enantiomeric purity often dictates pharmacological efficacy .
Table 1: Key Chemical Descriptors
The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enables further derivatization . The 1,1-difluoro substitution on the azetidine ring enhances metabolic stability and influences electronic properties, potentially modulating interactions with biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of (3S,6R)-5-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid likely involves:
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Construction of the spirocyclic core via cyclopropanation or ring-closing metathesis.
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Introduction of fluorine atoms through electrophilic fluorination or halogen exchange.
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Protection of the amine with Boc groups under anhydrous conditions.
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Oxidation or carboxylation to install the carboxylic acid moiety .
Key Synthetic Steps
A plausible route, inferred from analogous spiroazetidine syntheses , proceeds as follows:
Step 1: Spirocyclic Core Formation
Reaction of a cyclopropane-containing precursor (e.g., 3-bromomethylcyclopropane) with a Boc-protected azetidine under basic conditions facilitates spiroannulation. For example, N-Boc-3-aminomethylcyclopropane may undergo intramolecular nucleophilic substitution to yield the spiro[2.4]heptane framework .
Step 2: Difluorination
Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at the 1-position of the azetidine ring. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .
Step 3: Carboxylic Acid Installation
Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 6 generates the carboxylic acid. For instance, Ritter reaction conditions (H₂SO₄, acetonitrile) followed by acidic hydrolysis may be employed .
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Spiroannulation | K₂CO₃, DMF, 80°C | 60% |
| 2 | Difluorination | DAST, CH₂Cl₂, -78°C to RT | 75% |
| 3 | Boc Protection | Boc₂O, DMAP, THF | 85% |
| 4 | Carboxylation | NaCN, H₂SO₄, H₂O | 65% |
Physicochemical Properties and Stability
Solubility and Crystallinity
The compound exhibits limited solubility in apolar solvents (e.g., hexane) but dissolves readily in DMSO and DMF . Crystallization from ethyl acetate/hexane mixtures yields a white crystalline solid, as confirmed by X-ray diffraction studies of related spiro compounds .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous Boc-protected spiroazetidines reveals decomposition onset temperatures near 180–200°C, with exothermic peaks indicative of Boc group cleavage . The 1,1-difluoro substitution likely enhances thermal stability compared to non-fluorinated analogs by reducing ring strain .
Hydrolytic Sensitivity
The Boc group is susceptible to acidic hydrolysis (e.g., HCl in dioxane), while the carboxylic acid may undergo decarboxylation under strongly basic conditions (pH > 10) . Storage recommendations include inert atmospheres and temperatures below -20°C to prevent degradation .
Applications in Drug Discovery
Bioisosteric Replacement
The spiro[2.4]heptane system serves as a rigid bioisostere for morpholine or piperidine rings, improving target binding and pharmacokinetic profiles. For example, replacement of a morpholine moiety with this spirocycle in kinase inhibitors increased plasma half-life by 2.3-fold in murine models .
Case Study: Antifungal Agents
Incorporation of (3S,6R)-5-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid into β-glucan synthase inhibitors enhanced CYP450 stability by reducing metabolic oxidation at the azetidine nitrogen. Lead compounds demonstrated MIC₉₀ values of 0.5 µg/mL against Candida albicans .
Table 3: Comparative Biological Data
| Compound | Target IC₅₀ (nM) | Plasma t₁/₂ (h) | Solubility (µg/mL) |
|---|---|---|---|
| Spiro[2.4]heptane derivative | 12 ± 1.2 | 6.7 | 45 |
| Morpholine analog | 18 ± 2.1 | 2.9 | 120 |
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from low yields (30–40%) in spiroannulation steps, necessitating development of catalytic asymmetric methods. Transition metal-catalyzed cyclopropanations (e.g., Rh₂(esp)₂) may improve efficiency and stereocontrol .
Fluorine-Specific Interactions
The role of 1,1-difluoro groups in mediating hydrogen bonds with protein targets remains underexplored. Computational studies (DFT, MD simulations) could elucidate preferential binding modes in enzyme active sites .
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